N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound that belongs to the class of organic molecules known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties. The synthesis of this compound and its derivatives has been the subject of recent research, revealing promising results in various pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C16H15N3O3S
- Molecular Weight: 345.37 g/mol
The presence of the methylsulfonyl group and the oxadiazole ring is significant for its biological activity, as these functional groups are known to enhance interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit substantial antimicrobial properties. For instance, a derivative was found to be highly effective against multi-drug resistant strains of Staphylococcus aureus (MRSA) and other Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. The growth inhibition percentages of various derivatives against these pathogens ranged from 85.76% to 97.76% under controlled conditions .
Compound | Target Bacteria | Growth Inhibition (%) |
---|---|---|
7g | MRSA | 97.76 |
7a | E. coli | 85.76 |
7i | K. pneumoniae | 92.50 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed using various in vivo models. In one study, compounds derived from this structure were evaluated in a rat model of inflammation induced by egg-white injection. The results indicated that several derivatives significantly reduced paw edema compared to the control group treated with propylene glycol . Notably:
- Compounds 11 and 14 exhibited stronger anti-inflammatory effects than diclofenac sodium at equivalent doses.
Compound | Dose (mg/kg) | Paw Edema Reduction (%) |
---|---|---|
11 | 3 | 65 |
14 | 3 | 70 |
Diclofenac | 3 | 55 |
COX Inhibition
The selectivity of this compound towards cyclooxygenase enzymes (COX) has been a focal point in its evaluation. Studies have shown that derivatives exhibit high selectivity for COX-2 over COX-1, with IC50 values ranging from 0.10 to 0.31 µM, indicating their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .
Study on Antimicrobial Efficacy
In a comparative study involving various synthesized oxadiazole derivatives, it was found that those containing the methylsulfonyl group exhibited enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the structural importance of the oxadiazole moiety in mediating these effects .
Evaluation of Anti-inflammatory Properties
A pharmacological evaluation conducted on a series of naphthamide derivatives showed that specific substitutions could significantly enhance anti-inflammatory potency while maintaining selectivity for COX-2 inhibition. This research suggests that further modifications could yield even more effective therapeutic agents .
Propriétés
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-28(25,26)17-8-4-7-16(12-17)19-22-23-20(27-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERHCOGLHGIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.